![molecular formula C21H12FN3O3 B2505040 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-83-2](/img/structure/B2505040.png)

7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

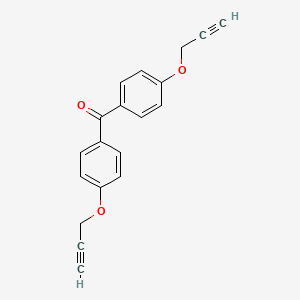

The compound 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, the studies do offer insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of fluorine-containing heterocyclic compounds is of significant interest due to their potential applications in pharmaceuticals and materials science. The first paper describes the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent intramolecular skeletal transformation . Although the compound of interest is not a direct product of this study, the methodologies used, such as the generation of N-silyl-1-azaallylic anion intermediates and cyclization with perfluoroalkene, could potentially be adapted for the synthesis of 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Molecular Structure Analysis

The second paper provides an example of a related compound, 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one, which was synthesized and had its crystal structure determined through single-crystal XRD analysis . This suggests that similar analytical techniques could be employed to determine the molecular structure of the compound of interest, which would be crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The third paper discusses pyreno[2,1-b]pyrrole derivatives as selective chemosensors for fluoride ions, highlighting the importance of heterocyclic compounds in sensor applications . The compound of interest, with its pyridine and pyrrole groups, may also exhibit selective binding or sensing properties, which could be explored through similar mechanistic studies involving NMR and fluorescence spectroscopy.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, they do offer insights into the properties of structurally related compounds. For instance, the presence of fluorine atoms and pyridine rings in the molecules studied suggests that the compound of interest may exhibit unique electronic properties, such as high electronegativity and potential for hydrogen bonding . These properties could influence its solubility, stability, and reactivity, which are important factors in the development of pharmaceuticals and materials.

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensing and Optical Applications

- Fluoride Ion Receptors: Derivatives bearing electron-withdrawing groups have been synthesized for their specific binding to fluoride ions, demonstrating significant changes in color and optical properties upon binding. This indicates potential applications in fluoride ion sensing and optical signaling (Ghosh et al., 2004).

- Two-Photon Absorbing Diketopyrrolopyrrole Derivatives: New derivatives have been synthesized, revealing their potential in two-photon absorption applications. Their photophysical and electrochemical properties suggest suitability for use in materials requiring high fluorescence and stimulated emission, indicative of applications in optoelectronics and bioimaging (Zadeh et al., 2015).

Synthesis and Chemical Transformation

- Novel Synthesis Methods: Research has focused on novel synthetic routes to fluorine-containing derivatives, showcasing the versatility of these compounds in organic synthesis and the development of new chemical entities with potential applications in drug design and materials science (Suzuki et al., 2007).

Bioconjugation and Radiolabeling

- Prosthetic Labeling of Peptides and Proteins: A study designed a fluoropyridine-based maleimide reagent for labeling peptides and proteins, highlighting its potential in enhancing the development of new radiopharmaceuticals for positron emission tomography (PET) imaging (de Bruin et al., 2005).

Pharmaceutical Applications

- Glycogen Synthase Kinase-3 Inhibitor: LY2090314, a compound containing a fluorinated pyrrole moiety, was investigated for its pharmacokinetics, metabolism, and excretion in rats, dogs, and humans, showcasing the complexity of its metabolic profile and the challenges in drug development for compounds with rapid clearance (Zamek-Gliszczynski et al., 2013).

Eigenschaften

IUPAC Name |

7-fluoro-2-pyridin-2-yl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FN3O3/c22-13-4-5-15-14(11-13)19(26)17-18(12-6-9-23-10-7-12)25(21(27)20(17)28-15)16-3-1-2-8-24-16/h1-11,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNRPOQBYDFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)

![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2504966.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)

![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)